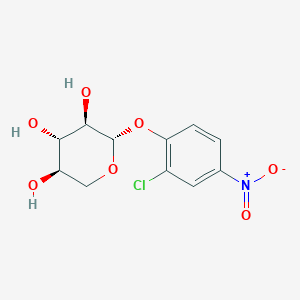
(2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol is a synthetic organic compound that features a tetrahydropyran ring substituted with a chloro-nitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a tetrahydropyran derivative and a chloro-nitrophenol.
Formation of the Ether Bond: The key step involves the formation of an ether bond between the tetrahydropyran ring and the chloro-nitrophenol. This can be achieved through nucleophilic substitution reactions under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
(2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could result in a variety of functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, (2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its structural features could make it a useful probe for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Modifications to its structure may lead to the development of new drugs with improved efficacy and safety profiles.
Industry
Industrially, the compound could be used in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and functional groups make it a versatile intermediate for various applications.
作用機序
The mechanism by which (2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies and computational modeling.
類似化合物との比較
Similar Compounds
(2S,3R,4S,5R)-2-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with a bromo group instead of a chloro group.
(2S,3R,4S,5R)-2-(2-Chloro-4-aminophenoxy)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with an amino group instead of a nitro group.
Uniqueness
The uniqueness of (2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol lies in its specific combination of functional groups and stereochemistry
特性
分子式 |
C11H12ClNO7 |
|---|---|
分子量 |
305.67 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-2-(2-chloro-4-nitrophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H12ClNO7/c12-6-3-5(13(17)18)1-2-8(6)20-11-10(16)9(15)7(14)4-19-11/h1-3,7,9-11,14-16H,4H2/t7-,9+,10-,11+/m1/s1 |
InChIキー |
ZJPKFJOCBJEGNG-DQDDRIPDSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)
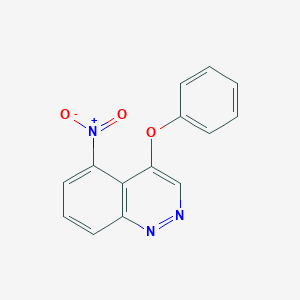
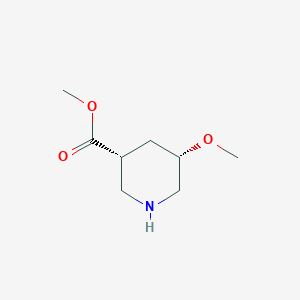
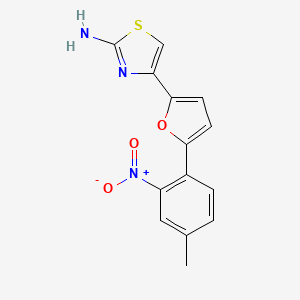
![Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane](/img/structure/B11763232.png)
![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate](/img/structure/B11763238.png)

![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride](/img/structure/B11763244.png)
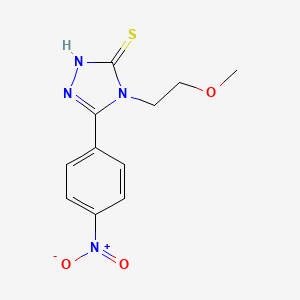
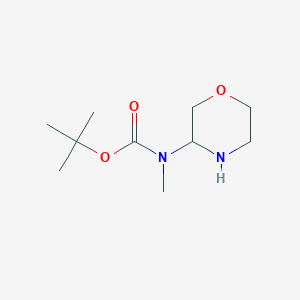

![4,5-Dihydro-6H-cyclopenta[b]furan-6-one](/img/structure/B11763265.png)
![(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione](/img/structure/B11763271.png)
![O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine](/img/structure/B11763275.png)
